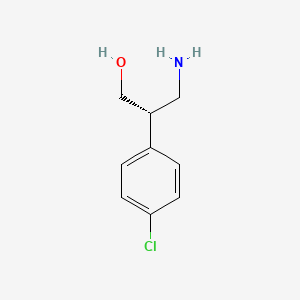

(S)-3-amino-2-(4-chlorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |

InChI Key |

HNSXASSJRSGBHZ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)CO)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Approaches

Established Synthetic Routes to (S)-3-amino-2-(4-chlorophenyl)propan-1-ol

The construction of the 3-amino-2-arylpropan-1-ol scaffold can be achieved through several established chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and the need for stereochemical purity.

Reduction of β-Amino Ketone Precursors

A prevalent strategy for synthesizing 2-aryl-1,3-amino alcohols involves the reduction of the corresponding β-amino ketone. This approach is advantageous as the precursor, a β-amino ketone, can be synthesized through various established methods, such as the Mannich reaction. organic-chemistry.orgresearchgate.net The subsequent reduction of the ketone functionality yields the desired amino alcohol. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions, offering pathways to specific diastereomers. nih.gov

Complex metal hydrides are widely used reagents for the reduction of ketones to alcohols due to their efficacy and predictability. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are the most common choices for this transformation. chadsprep.comrushim.ru

Lithium aluminum hydride is a potent reducing agent, capable of reducing a wide array of carbonyl-containing functional groups. libretexts.org It reacts vigorously and must be used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. orgsyn.org The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the β-amino ketone precursor. libretexts.org A subsequent aqueous workup protonates the resulting alkoxide to give the final alcohol product. libretexts.org

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orglibretexts.org It is safe to use in protic solvents such as methanol (B129727) or ethanol (B145695). The reduction of 3-amino-1-(4-chlorophenyl)propan-1-one with NaBH₄ in an appropriate solvent like ethanol provides a direct route to the corresponding amino alcohol. The selectivity of NaBH₄ allows for the reduction of ketones in the presence of less reactive functional groups. libretexts.org

| Reagent | Typical Solvent | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful reducing agent; reacts with a wide range of carbonyls; requires anhydrous conditions and careful workup. libretexts.orglibretexts.orgrushim.ru |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, more selective reducing agent; can be used in protic solvents; reduces aldehydes and ketones. libretexts.orglibretexts.org |

Catalytic hydrogenation offers an alternative method for the reduction of ketones and is widely used in industrial processes. This method involves the use of hydrogen gas (H₂) and a metal catalyst. libretexts.org For the reduction of ketone precursors to amino alcohols, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are often employed. researchgate.netrsc.org

The reaction is typically carried out in a solvent like ethanol under a pressurized atmosphere of hydrogen. libretexts.org The catalytic cycle involves the adsorption of both the hydrogen gas and the ketone substrate onto the surface of the metal catalyst, facilitating the addition of hydrogen atoms across the carbonyl double bond. One of the significant advantages of catalytic hydrogenation is that it often produces minimal waste, with the catalyst being recoverable and reusable. shokubai.org However, the conditions must be carefully controlled to avoid the reduction of other functional groups, such as the aromatic ring or potential dehalogenation of the chlorophenyl group.

| Catalyst | Hydrogen Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol or similar solvent, ambient or elevated pressure/temperature. rsc.org |

| Raney Nickel | H₂ gas | 2-Propanol or similar solvent, 80°C, high agitation. researchgate.net |

| Ruthenium/Platinum Catalysts | H₂ gas | Often used for amino acid hydrogenation to amino alcohols, indicating applicability. shokubai.orgumaine.edu |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines. libretexts.orgyoutube.comorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

To synthesize this compound, a suitable precursor such as 2-(4-chlorophenyl)-3-hydroxypropanal could theoretically be reacted with ammonia (B1221849). The initially formed imine would then be reduced by a suitable reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org These specialized hydride reagents are selective for the reduction of the protonated imine over the starting carbonyl compound, allowing the reaction to be performed in a single pot. youtube.com Alternatively, catalytic hydrogenation can be used as the reduction step. libretexts.org

Nucleophilic Substitution Approaches from Halogenated Precursors

Another synthetic pathway involves the nucleophilic displacement of a leaving group, typically a halide, by an amine or a protected amine equivalent. For the synthesis of the target compound, a precursor such as (S)-2-(4-chlorophenyl)-3-halopropan-1-ol (where the halide could be chlorine or bromine) would be required.

The reaction involves treating this halogenated precursor with ammonia or a suitable nitrogen nucleophile. libretexts.org The amino group displaces the halide via an Sₙ2 mechanism. This approach requires careful selection of reaction conditions to favor the substitution reaction and minimize potential side reactions, such as elimination. The use of a protected amine like azide (B81097) followed by reduction is a common strategy to avoid over-alkylation and produce primary amines cleanly. libretexts.org

Enantioselective Synthesis of this compound

Achieving the specific (S)-stereochemistry at the C2 position is crucial for the compound's application as a chiral building block. Enantioselective synthesis can be accomplished either by using a chiral starting material or by employing asymmetric catalytic methods.

The development of asymmetric synthesis, particularly through catalytic asymmetric reduction, has provided efficient routes to enantiomerically pure amino alcohols. Chiral catalysts, such as those derived from transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands, can be used to hydrogenate a prochiral ketone precursor, leading to a high enantiomeric excess (e.e.) of one enantiomer. For example, studies on the asymmetric hydrogenation of related β-chloro-propiophenones using supported iron-based chiral catalysts have shown high yields and e.e. values. ccsenet.org Similarly, oxazaborolidine catalysts, derived from chiral amino alcohols, have proven effective in the enantioselective reduction of ketones with borane. mdpi.com These methods are instrumental in accessing specific stereoisomers like this compound with high optical purity. sigmaaldrich.com

Asymmetric Reduction Techniques

Asymmetric reduction is a powerful strategy for establishing stereocenters. This involves the conversion of a prochiral substrate, such as a ketone, imine, or alkene, into a chiral product using a chiral reducing agent or a catalyst.

One relevant approach is the biomimetic asymmetric reduction, which mimics enzymatic processes. nih.gov These systems often use chiral NAD(P)H models, which can be regenerated, to deliver a hydride to a prochiral substrate. nih.gov For instance, new classes of [2.2]paracyclophane-based NAD(P)H models have been developed for the asymmetric reduction of tetrasubstituted alkene flavonoids, achieving high yields and enantioselectivities. nih.gov While the specific reduction of a precursor like 3-(4-chlorophenyl)-2-nitropropene to yield the target compound is a specialized process, the principles of asymmetric reduction of nitroalkenes are well-established. This would typically involve the stereoselective reduction of both the nitro group to an amine and the carbon-carbon double bond, followed by reduction of a resulting carbonyl or carboxyl group to the primary alcohol, with stereocontrol being crucial at each step.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This method is a reliable way to achieve high levels of stereocontrol.

The general process involves attaching a chiral auxiliary to a prochiral molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. wikipedia.org A variety of chiral auxiliaries are available, including those derived from amino acids, amino alcohols, and other natural products. sigmaaldrich.comnih.gov Oxazolidinones, for example, are widely used auxiliaries that can be prepared from readily available amino alcohols. wikipedia.org

A notable example is the use of pseudoephenamine, which is versatile for asymmetric alkylation reactions and has advantages such as being free from certain regulatory restrictions that apply to pseudoephedrine. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification. nih.gov For large-scale synthesis, recyclable chiral auxiliaries are particularly valuable. For instance, a Ni(II) complex with a glycine (B1666218) Schiff base and a recyclable chiral auxiliary has been used for the large-scale preparation of fluorinated amino acids. mdpi.com

| Chiral Auxiliary Type | Common Precursors | Key Applications | Reference |

| Oxazolidinones | Amino alcohols | Alkylation reactions, Aldol reactions | wikipedia.org |

| Pseudoephenamine | erythro-1,2-diphenyl-2-aminoethanol | Asymmetric alkylation reactions | nih.gov |

| Camphorsultam | Camphor | Various asymmetric transformations | sigmaaldrich.com |

| BINOL | 1,1'-Bi-2-naphthol | Alkylation of glycine derivatives | wikipedia.org |

Chiral Catalyst Applications

The use of chiral catalysts is a highly efficient method for producing enantiomerically pure compounds, as a small amount of catalyst can generate a large quantity of product.

Asymmetric Hydrogenation of β-amino ketones

Asymmetric hydrogenation is a key industrial process. The hydrogenation of β-amino ketones provides a direct route to chiral 1,3-amino alcohols. Research has shown that bimetallic complexes, such as RuPHOX-Ru, can act as highly effective chiral catalysts for this transformation. rsc.org These reactions, often performed in a mixed solvent system like toluene (B28343) and water with a base, can result in quantitative conversions and enantiomeric excesses (ee) up to 99.9%. rsc.org The catalyst's stability in the presence of moisture and air adds to its practical utility. rsc.org This method represents a promising pathway for synthesizing key chiral intermediates. rsc.org Dynamic kinetic resolution can be employed in these hydrogenations, where the enantiomers of the substrate are rapidly interconverted while one is selectively hydrogenated, allowing for theoretical yields of up to 100% of a single enantiomer. youtube.com

| Catalyst | Substrate Type | Solvent/Conditions | Enantiomeric Excess (ee) | Reference |

| RuPHOX-Ru (bimetallic complex) | β-amino ketones | Toluene/H₂O, KOH | Up to 99.9% | rsc.org |

| (p-CymeneRuCl₂)₂/l-prolinamide | Aryl ketones | 2-propanol, KOH | Up to 93% | capes.gov.br |

Diethylzinc (B1219324) Addition to Aldehydes

The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. mdpi.comsci-hub.se The reaction is typically sluggish without a catalyst but can be significantly accelerated and made highly enantioselective by using a chiral ligand. dtic.mil

β-amino alcohols derived from natural sources like carbohydrates have proven to be effective ligands. mdpi.com For example, ligands derived from D-fructose have demonstrated excellent catalytic activity in the titanium tetraisopropoxide-promoted addition of diethylzinc to aldehydes, achieving high conversions and enantioselectivities up to 96% ee. mdpi.com The choice of solvent, temperature, and ligand concentration are critical parameters that must be optimized for each specific substrate-ligand combination. mdpi.comsci-hub.se

| Ligand Type | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Carbohydrate-based β-amino alcohols | Ti(O_i_Pr)₄ | Aromatic/Aliphatic Aldehydes | Up to 96% | mdpi.com |

| 1,2,3,4-tetrahydroisoquinoline β-amino alcohol | - | Aryl Aldehydes | Up to 99.5% | sci-hub.se |

| Chiral Oxazaborolidines | Boron-based | Aldehydes | - | dtic.mil |

Resolution Strategies for Enantiomeric Purity

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. mdpi.com This can be achieved through various methods.

One of the oldest methods is preferential crystallization, where one enantiomer crystallizes from a saturated solution of the racemate, leaving the other in the mother liquor. This is possible for systems that form conglomerates, which are mechanical mixtures of enantiomerically pure crystals. mdpi.com

A more common approach is the use of a chiral resolving agent. The racemic mixture is reacted with an enantiomerically pure acid or base to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. A study on the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid successfully employed this strategy to separate its enantiomers and determine their absolute configurations. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemate reacts more quickly with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. youtube.com A key challenge with kinetic resolution is that the maximum theoretical yield for the desired product is 50%. youtube.com

Industrial Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production introduces several critical considerations, including cost, efficiency, safety, and environmental impact. For the synthesis of this compound, which is used as an intermediate in the production of other complex molecules, these factors are paramount. google.com

A patent for the preparation of the pharmaceutical compound AZD5363 details the use of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol as a key reactant. google.com The process described involves the reaction in a solvent mixture, such as acetonitrile (B52724) and water. google.com The use of a mixed solvent system is common in industrial processes to balance solubility, reactivity, and ease of workup. The patent specifies the use of a base, which can be an inorganic base or a tertiary amine like triethylamine (B128534) or diisopropylethylamine, and outlines specific mole equivalents to ensure an efficient and cost-effective process. google.com The ability to use a cheaper inorganic base and a mixed aqueous-organic solvent system can significantly improve the economic viability of a large-scale synthesis. google.com

Furthermore, methods that employ recyclable components, such as the chiral auxiliary mentioned in the synthesis of fluorinated amino acids, are highly desirable for industrial applications to minimize waste and reduce costs. mdpi.com

Chemical Reactivity and Derivatization Studies

Reactions of the Hydroxyl Group in (S)-3-amino-2-(4-chlorophenyl)propan-1-ol

The primary hydroxyl group is susceptible to a variety of transformations, including oxidation, esterification, and etherification, which are fundamental reactions in synthetic organic chemistry.

The primary alcohol functional group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. For instance, the use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding aldehyde, (S)-3-amino-2-(4-chlorophenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would lead to the formation of the carboxylic acid, (S)-3-amino-2-(4-chlorophenyl)propanoic acid.

Table 1: Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | (S)-3-amino-2-(4-chlorophenyl)propanal |

| Potassium permanganate (KMnO4) | (S)-3-amino-2-(4-chlorophenyl)propanoic acid |

This table outlines the expected products from the oxidation of the primary alcohol, based on general principles of organic chemistry.

Esterification of the hydroxyl group can be achieved by reacting the amino alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. To prevent the competing N-acylation of the amino group, it is often necessary to protect the amine first or to use reaction conditions that favor O-acylation. One such method involves conducting the reaction in a highly acidic medium like trifluoroacetic acid, which protonates the amino group, rendering it non-nucleophilic and thereby allowing for chemoselective O-acylation. beilstein-journals.org

Etherification, the formation of an ether, can be accomplished through methods like the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Reactions of the Amino Group in this compound

The primary amino group is a key site for nucleophilic reactions, enabling the formation of amides, participation in substitution reactions, and the formation of ammonium (B1175870) salts.

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds. organic-chemistry.org This reaction is a fundamental transformation in peptide synthesis and the creation of various pharmaceutical compounds. nih.govunimi.it For example, the reaction with N-(isopropoxycarbonyl)valine results in the formation of a carboxamide derivative. nih.gov The reaction is often carried out in the presence of a base to neutralize the HCl by-product when using acyl chlorides. rsc.org

Table 2: Amide Formation via Acylation

| Acylating Agent | Resulting Amide Derivative |

|---|---|

| N-(isopropoxycarbonyl)valine | methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate nih.gov |

| Acyl Chlorides (general) | N-acyl-(S)-3-amino-2-(4-chlorophenyl)propan-1-ol |

This table shows examples of acylation reactions involving the amino group.

The amino group, with its lone pair of electrons, is inherently nucleophilic and can participate in nucleophilic substitution reactions. libretexts.org For instance, it can react with alkyl halides in an N-alkylation reaction. However, this can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products. libretexts.org

A more controlled method for amine synthesis involving a nucleophilic substitution is the Gabriel synthesis, which uses a phthalimide (B116566) anion as an ammonia (B1221849) surrogate to avoid over-alkylation. libretexts.org In the context of this compound, the amino group itself acts as the nucleophile, for example, in reactions with heterocyclic compounds. A documented reaction involves the coupling of (S)-3-amino-3-(4-chlorophenyl)propan-1-ol with 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione in the presence of a base to form the drug Capivasertib (AZD5363). google.com

As a basic compound, the amino group of this compound readily reacts with acids to form ammonium salts. The most common salt form is the hydrochloride salt, which is often used for handling and storage as it is typically a stable, crystalline solid. ambeed.com The formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid. This protonation of the amino group is a fundamental acid-base reaction.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-3-amino-2-(4-chlorophenyl)propanal |

| (S)-3-amino-2-(4-chlorophenyl)propanoic acid |

| pyridinium chlorochromate |

| potassium permanganate |

| chromium trioxide |

| trifluoroacetic acid |

| N-(isopropoxycarbonyl)valine |

| methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate |

| 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione |

| Capivasertib |

Reactions of the Aromatic Chlorophenyl Moiety

The 4-chlorophenyl group present in this compound is a key site for molecular diversification. Its reactivity is largely governed by the presence of the chlorine atom, which can participate in cross-coupling reactions, and the electronic nature of the aromatic ring, which influences electrophilic substitution.

Electrophilic Aromatic Substitution Potentials

The 4-chlorophenyl ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine is also an ortho-, para-directing group because of the resonance effect of its lone pairs. Since the para position is already occupied by the 2-(3-amino-1-hydroxypropyl) substituent, any electrophilic attack would be directed to the positions ortho to the chlorine atom (C3 and C5).

Common electrophilic aromatic substitution reactions like nitration or halogenation would require harsh conditions (e.g., strong acids, high temperatures) to proceed, which could lead to side reactions involving the amino and hydroxyl groups. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely protonate the amino group, further deactivating the ring. To achieve selective substitution on the aromatic ring, protection of the amino and hydroxyl groups would be a necessary prerequisite. For example, the amino group could be protected as an amide or carbamate, and the hydroxyl group as an ether or silyl (B83357) ether, before attempting electrophilic substitution.

Cross-Coupling Reactions

The carbon-chlorine (C-Cl) bond on the aromatic ring is a prime target for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this scaffold. The success of these couplings often depends on the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: This reaction pairs the chlorophenyl group with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. This is a common strategy to introduce new aryl, heteroaryl, or alkyl groups in place of the chlorine atom. Given the presence of a free amino group, which can coordinate to the palladium center and inhibit catalysis, a suitable choice of ligand is crucial. Buchwald's biarylphosphane ligands, such as SPhos or XPhos, are often effective for such challenging substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine. This would transform the 4-chlorophenyl moiety into a di-substituted aminophenyl derivative, which could be a precursor for various heterocyclic structures or other complex molecules.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling can be employed. This reaction uses a palladium catalyst along with a copper(I) co-catalyst to couple the aryl chloride with a terminal alkyne. This transformation opens pathways to compounds with extended conjugation or further functionalization of the alkyne.

Below is a table summarizing potential cross-coupling reactions on a protected derivative of this compound.

Table 1: Representative Cross-Coupling Reactions for (S)-3-(N-Boc-amino)-2-(4-chlorophenyl)propan-1-ol

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Biphenyl derivative |

| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | N-Aryl morpholine derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | Stilbene derivative |

Multi-functional Group Transformations and Cascade Reactions

The presence of three distinct functional groups in this compound allows for the design of cascade or domino reactions, where a single set of reagents and conditions triggers a sequence of transformations. Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

One potential cascade involves an initial intramolecular reaction followed by an intermolecular one. For example, under specific conditions, the amino group could first displace the hydroxyl group (after its activation, e.g., as a tosylate or mesylate) to form an aziridine (B145994) ring. This strained three-membered ring is a reactive intermediate. A subsequent nucleophilic attack, potentially from a reagent that also participates in a cross-coupling reaction at the chloro-substituted position, could lead to a complex molecule in a single pot.

Another possibility is a tandem reaction involving the modification of the amino and hydroxyl groups, followed by a cyclization that incorporates the aromatic ring. For instance, acylation of the amino group with a suitable reagent containing an additional reactive site, followed by an intramolecular Friedel-Crafts-type reaction, could lead to the formation of a tetrahydroisoquinoline or related heterocyclic system. The success of such a reaction would be highly dependent on the reactivity of the aromatic ring and the length and nature of the acylating agent.

Table 2: Potential Cascade Reaction from this compound

| Reaction Sequence | Intermediate | Reagents | Final Product Core |

|---|

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (S)-3-amino-2-(4-chlorophenyl)propan-1-ol, NMR studies are crucial for assigning the specific proton and carbon signals and for confirming the compound's connectivity and stereochemistry.

¹H NMR Spectral Analysis and Proton Assignment

The proton NMR (¹H NMR) spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

The aromatic protons on the 4-chlorophenyl ring would typically appear as two distinct doublets in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm, due to the electron-withdrawing effect of the chlorine atom and the aromatic ring current. The protons on the propanol (B110389) backbone would resonate at different chemical shifts. The methine proton (CH) at the chiral center (C2), being adjacent to the electron-withdrawing phenyl group, would likely appear as a multiplet. The diastereotopic methylene (B1212753) protons of the CH₂OH group (C1) would be expected to show complex splitting patterns due to their proximity to the chiral center. Similarly, the methylene protons of the CH₂NH₂ group (C3) would also exhibit distinct signals. The protons of the amino (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

A detailed assignment of these protons would require experimental data, including coupling constants (J-values) which provide information about the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to Cl) | ~7.3 | d |

| Aromatic H (meta to Cl) | ~7.2 | d |

| CH (C2) | Multiplet | m |

| CH₂ (C1) | Multiplet | m |

| CH₂ (C3) | Multiplet | m |

| NH₂ | Broad Singlet | br s |

| OH | Broad Singlet | br s |

Note: This table represents predicted values and requires experimental verification.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the 4-chlorophenyl ring would resonate in the aromatic region (typically δ 120-140 ppm). The carbon atom bearing the chlorine (C-Cl) would be expected at a specific chemical shift within this range. The quaternary carbon of the phenyl ring attached to the propanol chain would also have a characteristic signal. The carbons of the propanol backbone (C1, C2, and C3) would appear in the aliphatic region of the spectrum. The C1 carbon (CH₂OH) would be influenced by the hydroxyl group, C2 (the chiral center) by the phenyl group, and C3 (CH₂NH₂) by the amino group, leading to distinct and predictable chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | ~60-70 |

| C2 (CH) | ~40-50 |

| C3 (CH₂NH₂) | ~40-50 |

| Aromatic C (C-Cl) | ~130-135 |

| Aromatic C (CH) | ~128-130 |

| Aromatic C (quaternary) | ~140-145 |

Note: This table represents predicted values and requires experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure of this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of the protons in the propanol backbone, for instance, showing correlations between the CH proton at C2 and the methylene protons at C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry. For example, NOE correlations between specific protons on the phenyl ring and protons on the propanol chain could help to define the preferred conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The N-H bending vibration of the primary amine would likely be seen around 1600 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1000 cm⁻¹ range. Finally, a characteristic band for the C-Cl stretching vibration would be present in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch, N-H Stretch | Alcohol, Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic |

| ~1600 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1050-1000 | C-O Stretch | Primary Alcohol |

| <800 | C-Cl Stretch | Aryl Halide |

Note: This table represents predicted values and requires experimental verification.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C-C stretching vibrations would be expected to give strong signals. The symmetric vibrations of the chlorophenyl ring would also be prominent. The C-H stretching and bending vibrations would also be observable. Often, the O-H and N-H stretching vibrations are weaker in Raman spectra compared to FT-IR. The C-Cl stretching vibration would also be expected to produce a detectable Raman signal. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C9H12ClNO), the molecular weight is approximately 185.65 g/mol . pharmaffiliates.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 185. Due to the presence of a chlorine atom, an isotopic peak at M+2 (m/z 187) is also expected, with an intensity of about one-third of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Since the molecule contains one nitrogen atom, its molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

Under electrospray ionization (ESI) conditions, common in LC-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 186.06803. uni.lu Other potential adducts that may be observed include the sodium adduct [M+Na]⁺ at m/z 208.04997 and the potassium adduct [M+K]⁺ at m/z 224.02391. uni.lu

The fragmentation of this compound is dictated by its functional groups: an amino group, a hydroxyl group, and a chlorophenyl ring. Key fragmentation pathways include:

Alpha-cleavage: This is a dominant fragmentation for amines and alcohols. miamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway.

Loss of small neutral molecules: Fragmentation often involves the loss of stable molecules such as water (H₂O) from the alcohol group, leading to a peak at [M-18] or [M+H-H₂O]⁺ (m/z 168.05801). libretexts.orguni.lu Loss of ammonia (B1221849) (NH₃) from the amino group can also occur.

Fragmentation of the chlorophenyl ring: The aromatic ring can lead to characteristic fragments, though it is relatively stable. libretexts.org

Complex Rearrangements: In some cases, such as with related chlorophenyl compounds, rearrangements can occur where the side chain interacts with the aromatic ring, leading to the loss of the chlorine atom. nih.gov

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 185 | Molecular ion in EI-MS |

| [M+2]⁺ | 187 | Isotope peak due to ³⁷Cl |

| [M+H]⁺ | 186.06803 | Protonated molecule in ESI-MS. uni.lu |

| [M+Na]⁺ | 208.04997 | Sodium adduct. uni.lu |

| [M+H-H₂O]⁺ | 168.05801 | Loss of water from the protonated molecule. uni.lu |

Chiral Chromatography for Enantiomeric Excess Determination

As a chiral compound, separating and quantifying the enantiomers of 3-amino-2-(4-chlorophenyl)propan-1-ol (B1375540) is critical for ensuring its stereochemical purity. Chiral chromatography is the primary method for this purpose. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a widely used and accurate method for determining the enantiomeric composition of chiral compounds. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

For amino alcohols like this compound, polysaccharide-based CSPs are highly effective. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create chiral cavities where enantiomers can bind diastereomerically.

Commonly used CSPs include those with phenylcarbamate derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD). yakhak.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol or ethanol (B145695). yakhak.org The choice of alcohol and its concentration can significantly impact the retention and resolution of the enantiomers. nih.gov

In some cases, derivatization of the amino group, for example with nitrobenzoxadiazole (NBD), can enhance detection and improve separation. yakhak.org However, direct analysis of underivatized amino alcohols is often possible and preferred to avoid additional reaction steps. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly useful for the direct separation of polar, underivatized chiral compounds. sigmaaldrich.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) | yakhak.org |

| Mobile Phase | Hexane / 2-Propanol mixtures | yakhak.org |

| Detection | UV (e.g., 220-310 nm) | yakhak.org |

| Flow Rate | 0.5 - 1.0 mL/min | yakhak.org |

Gas Chromatography (GC) with Chiral Columns

Chiral Gas Chromatography (GC) offers another avenue for enantiomeric separation, particularly for volatile compounds. Amino alcohols are generally not volatile enough for direct GC analysis and require derivatization to block the polar -OH and -NH₂ groups. This process increases volatility and improves chromatographic peak shape. Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin-based CSPs are macromolecules that can include or complex with one enantiomer more strongly than the other, leading to different retention times and thus separation. gcms.cz Permethylated beta-cyclodextrin (B164692) is a frequently used selector for such stereochemical separations. gcms.cz

The selection of the appropriate derivatizing agent and chiral column is crucial for achieving baseline separation of the enantiomers, allowing for the accurate determination of enantiomeric excess.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous proof of the molecule's connectivity, conformation, and, for non-centrosymmetric crystal structures, its absolute configuration. caltech.edu

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. Software packages like SHELXTL are used to solve and refine the crystal structure from the diffraction data. illinois.edu

The analysis yields precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state. Crucially, for a chiral compound crystallized in a non-centrosymmetric space group, the analysis allows for the determination of the absolute configuration. This is often quantified by the Flack parameter, which should be close to zero for a correctly assigned enantiomer. caltech.edu This technique would definitively confirm the 'S' configuration at the chiral center of the molecule by relating it to the known configuration of other atoms in the crystal structure. The resulting structural data is typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access. caltech.edu

Applications in Advanced Organic Synthesis and Medicinal Chemistry

(S)-3-amino-2-(4-chlorophenyl)propan-1-ol as a Chiral Building Block

Chiral building blocks are fundamental components in asymmetric synthesis, allowing chemists to construct enantiomerically pure molecules. This compound is classified as such a compound, possessing a defined stereocenter that can direct the stereochemical outcome of subsequent reactions. This characteristic is invaluable for creating specific isomers of complex target molecules.

Synthesis of Complex Chiral Organic Molecules

While this compound is a recognized chiral synthon, its documented applications are predominantly concentrated in the realm of medicinal chemistry, particularly as a key fragment for pharmacologically active compounds. Its utility in the broader context of complex natural product synthesis or other intricate chiral molecules is not extensively reported in scientific literature. The inherent chirality of the molecule is principally leveraged to create the specific stereoisomers required for biological activity in drug candidates.

Precursor for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a theoretically ideal precursor for the synthesis of certain chiral heterocyclic compounds. For instance, 1,2-amino alcohols are common starting materials for the preparation of chiral 2-oxazolines through cyclization reactions with various carboxylic acid derivatives. nih.govresearchgate.net These oxazoline (B21484) rings are themselves important structures in various biologically active compounds and can serve as directing groups in further synthetic transformations. However, specific examples detailing the cyclization of this compound to form such heterocyclic systems are not prominently featured in the available literature, suggesting its use in this capacity is either specialized or not widely published.

Role in Asymmetric Catalysis as a Ligand Precursor

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, which are a cornerstone of modern organic synthesis. Chiral amino alcohols are frequently used as starting materials for the synthesis of privileged ligand classes, such as phosphinooxazoline (PHOX) ligands. orgsyn.org These P,N-type ligands are known for their effectiveness in a variety of catalytic processes, including allylic alkylations and hydrogenations. The synthesis of these ligands often involves the condensation of a chiral amino alcohol with a phosphine-containing reagent.

While it is chemically feasible to use this compound to prepare a novel chiral ligand, there is a lack of specific documented instances of this compound being used to create ligands for asymmetric catalysis. The research literature tends to focus on more established amino alcohols for this purpose.

Role as an Intermediate in Pharmaceutical Compound Synthesis

The most significant and well-documented application of this compound is its role as a critical intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (Akt).

Preparation of Protein Kinase B Inhibitors

The serine/threonine kinase Akt is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. nih.govacs.org This makes Akt a prime target for the development of anticancer therapeutics. The discovery of potent Akt inhibitors is an area of intense research in medicinal chemistry. This compound serves as a key structural component for a class of these inhibitors, providing a specific stereochemical configuration that is often crucial for high-affinity binding to the kinase's active site. nih.govacs.org

Synthesis of AZD5363 and Related Drug Candidates

A prominent example of the use of this compound is in the synthesis of AZD5363 (Capivasertib), a potent, orally bioavailable pan-Akt inhibitor that has been investigated in numerous clinical trials for the treatment of various cancers. nih.govacs.org

The synthesis of AZD5363 involves the coupling of this compound with a pyrrolopyrimidine core structure. Specifically, patents describe the reaction of this compound with 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione in the presence of a base to yield AZD5363. google.com This reaction underscores the importance of the amino alcohol as the final key building block introduced in the synthetic sequence.

Table 1: Key Intermediates in the Synthesis of AZD5363

| Precursor | Role | Resulting Compound |

|---|---|---|

| This compound | Chiral side-chain precursor | AZD5363 (Capivasertib) |

| 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione | Pyrrolopyrimidine core | AZD5363 (Capivasertib) |

Furthermore, the AZD5363 scaffold, which incorporates the this compound moiety, has been utilized as a foundation for developing next-generation therapeutics. Recent research has focused on creating Proteolysis Targeting Chimeras (PROTACs) based on AZD5363. nih.govnih.govacs.org These PROTACs, such as MS21, are designed to induce the degradation of the Akt protein rather than just inhibiting its activity. researchgate.netnih.gov The synthesis of these complex molecules also relies on the core structure provided by the initial coupling with this compound, highlighting the continued importance of this chiral building block in cutting-edge drug discovery. nih.govacs.org

Development of Novel Therapeutic Agents through Structural Modification

The chiral scaffold of this compound serves as a valuable starting point for the development of new therapeutic agents. Its inherent structural features, including the amino and hydroxyl groups, provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Researchers have exploited this molecular framework to create compounds with a range of biological activities, including potential anticonvulsant and antimicrobial properties.

One significant area of investigation involves the synthesis of N-acyl derivatives. By reacting the primary amino group of this compound with various carboxylic acids or their activated forms, a series of amides can be generated. This approach is a common strategy in medicinal chemistry to explore the impact of different substituents on the biological activity of a parent compound. nih.gov For instance, the introduction of lipophilic acyl chains can modulate the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Recent research has also explored the use of this compound as a building block in the synthesis of more complex heterocyclic systems. For example, it can be a precursor for the construction of fused heterocyclic compounds like 1,3,4-thiadiazolo[3,2-a]pyrimidines, which are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects. researchgate.net

The development of hybrid molecules is another innovative approach. This involves combining the this compound core with other pharmacophoric fragments to create a single molecule with multiple mechanisms of action. This strategy has been successfully employed in the design of new anticonvulsant agents by incorporating moieties known to interact with specific neurological targets. nih.gov

The following table summarizes some of the structural modifications performed on the parent compound and the resulting potential therapeutic applications.

| Modification Type | Functional Group Targeted | Resulting Derivative Class | Potential Therapeutic Application |

| N-Acylation | Amino Group | Amides | Anticonvulsant, Antimicrobial nih.gov |

| O-Alkylation/Esterification | Hydroxyl Group | Ethers, Esters | Modulation of Pharmacokinetics |

| Heterocycle Formation | Amino and Hydroxyl Groups | Fused Heterocycles | Antitumor, Antimicrobial researchgate.net |

| Hybridization | Entire Scaffold | Hybrid Molecules | Multi-target Anticonvulsants nih.gov |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies have been instrumental in identifying key structural features required for its biological effects and in guiding the design of more potent and selective derivatives.

A typical SAR study involves the systematic modification of different parts of the lead compound and evaluating the biological activity of the resulting analogs. For the this compound scaffold, key areas for modification include the aromatic ring, the amino group, and the hydroxyl group.

Aromatic Ring Substitution: The 4-chloro substituent on the phenyl ring is a common starting point for SAR studies. Researchers have synthesized analogs with different substituents at this position, such as fluorine, bromine, or methyl groups, to investigate the influence of electronic and steric effects on activity. The position of the substituent on the aromatic ring is also a critical variable.

N-Substitution: The primary amino group is a versatile handle for introducing a wide range of substituents. SAR studies have explored the impact of converting the amine to secondary or tertiary amines with various alkyl and aryl groups. Furthermore, the formation of amides and sulfonamides with diverse functionalities has been extensively investigated to understand the role of this group in target binding. nih.gov

The table below presents a hypothetical SAR study on a series of derivatives of this compound, illustrating how systematic modifications can lead to an understanding of the structural requirements for a specific biological activity, such as anticonvulsant effects.

| Compound | R1 (Aromatic Substitution) | R2 (N-Substitution) | R3 (O-Substitution) | Anticonvulsant Activity (ED50, mg/kg) |

| Parent | 4-Cl | H | H | 100 |

| Analog 1 | 4-F | H | H | 120 |

| Analog 2 | 4-Br | H | H | 90 |

| Analog 3 | 4-CH3 | H | H | 150 |

| Analog 4 | 4-Cl | CH3 | H | 85 |

| Analog 5 | 4-Cl | C(=O)CH3 | H | 60 |

| Analog 6 | 4-Cl | H | CH3 | 110 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Through such systematic studies, researchers can build a comprehensive picture of the SAR for this class of compounds, which is essential for the rational design of new and improved therapeutic agents. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.gov By employing a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), and a suitable basis set, like 6-311G(d,p), the electronic energy of the molecule is minimized, yielding its optimized structure. nih.govresearchgate.net This process calculates the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. inpressco.com For (S)-3-amino-2-(4-chlorophenyl)propan-1-ol, this optimization is crucial for understanding its spatial configuration, which underpins all other molecular properties and interactions. The resulting optimized structure serves as the foundation for subsequent computational analyses. nih.gov

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Bond Length | C(aromatic)-Cl | 1.75 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Length | C-N (amino) | 1.47 Å |

| Bond Angle | C-C-O | 111.5° |

| Bond Angle | C-C-N | 110.8° |

| Dihedral Angle | N-C-C-C(aromatic) | -65.2° |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. xisdxjxsu.asia The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. youtube.com The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From these energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.58 | Electron-donating ability |

| E_LUMO | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.63 | Chemical stability and reactivity |

| Chemical Hardness (η) | 2.815 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.35 | Propensity to accept electrons |

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ(C-C) | 3.85 | Hyperconjugation |

| LP (O) | σ(C-H) | 2.10 | Hyperconjugation |

| σ (C-H) | σ(C-C(aromatic)) | 1.95 | Hyperconjugation |

| π (C=C)aromatic | π(C=C)aromatic | 19.50 | Intra-ring resonance |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.net Different colors are used to represent the potential values: red signifies regions of most negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. thaiscience.inforesearchgate.net For this compound, the MEP map would be expected to show strong negative potential (red) around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of these functional groups, highlighting them as sites for nucleophilic interaction.

Quantum chemical calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. xisdxjxsu.asia By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies often show a systematic deviation from experimental results due to the neglect of anharmonicity and basis set limitations. dtic.mil Therefore, they are commonly scaled using an empirical scaling factor (typically around 0.96-0.99) to provide better agreement with experimental data. scispace.com Comparing the predicted vibrational frequencies of this compound with experimental spectra allows for precise assignment of vibrational modes to specific functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H stretch | 3795 | 3643 | 3650-3600 |

| N-H symmetric stretch | 3510 | 3370 | 3400-3300 |

| Aromatic C-H stretch | 3188 | 3060 | 3100-3000 |

| C-Cl stretch | 1098 | 1054 | 1100-1030 |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govmdpi.com This technique is fundamental in drug discovery and molecular biology. nih.gov The process involves placing the 3D structure of the ligand, obtained from DFT geometry optimization, into the binding pocket of the receptor. researchgate.net Sophisticated algorithms then explore various possible binding poses and orientations, and a scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy (e.g., in kcal/mol). mdpi.com The results can identify the most probable binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. youtube.com

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

| Key Hydrogen Bond Interactions (Amino Acid Residues) | Asp-120, Ser-214 |

| Key Hydrophobic Interactions (Amino Acid Residues) | Phe-88, Leu-155, Trp-301 |

Ligand-Protein Binding Affinity Predictions

The prediction of binding affinity between a ligand and a protein is a cornerstone of computational drug design. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) are employed to calculate the binding free energy, providing a quantitative measure of the ligand's potency. However, no studies have been published that apply these methods to predict the binding affinity of this compound to any specific protein target.

Identification of Key Interacting Residues (Hydrogen Bonding, Hydrophobic Interactions)

Understanding the specific interactions between a ligand and its target protein is crucial for structure-based drug design. Molecular docking simulations can predict the binding pose of a ligand and identify key amino acid residues involved in interactions such as hydrogen bonds and hydrophobic contacts. While general principles of molecular recognition are well-established, there is no specific research detailing the key interacting residues for this compound with any biological target.

Conformational Analysis of this compound in Binding Sites

The three-dimensional conformation of a ligand when bound to its target can differ significantly from its unbound state. Conformational analysis within a binding site provides critical information for understanding the bio-active conformation and for designing more potent analogs. To date, no conformational analysis studies for this compound within a protein binding pocket have been reported.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand-protein complex over time. These simulations can reveal the stability of binding, the flexibility of the ligand and protein, and the dynamic nature of their interactions. The scientific literature, however, lacks any MD simulation studies performed on this compound, which would be essential for a comprehensive understanding of its interaction dynamics.

In Silico Screening and Virtual Library Design based on this compound Scaffold

The core structure, or scaffold, of a known active compound is often used as a starting point for in silico screening and the design of virtual libraries to discover novel and more potent derivatives. There is currently no evidence in the literature of the this compound scaffold being utilized for such virtual screening campaigns or for the rational design of new compound libraries.

Biological Interactions and Mechanistic Research

Investigation of Enzyme Interactions and Modulation

While specific enzymatic assays for (S)-3-amino-2-(4-chlorophenyl)propan-1-ol are not widely reported, research on structurally similar compounds provides a basis for potential enzymatic interactions.

Inhibition and Activation Mechanisms of Specific Enzymes

There is a lack of direct evidence detailing the inhibition or activation of specific enzymes by this compound. However, a related class of compounds, the 3-amino-2-phenyl-propene derivatives, have been investigated as inhibitors of several key enzymes involved in neurotransmitter metabolism. For instance, these analogs have been characterized as reversible inhibitors of the vesicular monoamine transporter (VMAT) and as potent irreversible inhibitors of dopamine-β-monooxygenase (DβM) and monoamine oxidase (MAO). nih.gov The inhibitory activity against these enzymes is crucial in the regulation of monoamine neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506). Given the structural similarity, it is plausible that this compound could exhibit some level of interaction with these or other enzymes, although this remains to be experimentally verified.

Substrate Recognition and Metabolic Pathway Studies

Specific studies on the metabolic pathways of this compound are not currently available. Research on related 3-amino-2-(4'-halophenyl)propenes has shown that these compounds are taken up by both neuronal and non-neuronal cells, suggesting they can enter metabolic circulation. nih.gov Once inside the cell, they have been shown to disrupt dopamine metabolism, leading to the depletion of both vesicular and cytosolic catecholamines. nih.gov This perturbation of a critical metabolic pathway highlights the potential for this class of compounds to influence cellular biochemistry significantly. The specific metabolic fate of the propanol (B110389) derivative, however, remains an area for future investigation.

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound with cellular receptors and its influence on signaling pathways is another area where direct research is sparse.

Neurotransmitter Receptor Interactions

While direct binding affinities for this compound to neurotransmitter receptors have not been published, the broader class of phenylpropanolamines is known to interact with various receptors in the central nervous system. For example, some substituted phenylpropanolamine derivatives have been explored as ligands for monoamine transporters, which are technically not receptors but are key proteins in regulating neurotransmitter levels. nih.gov The structural similarity of this compound to known monoamine reuptake inhibitors suggests a potential, yet unconfirmed, affinity for dopamine, norepinephrine, or serotonin transporters.

Influence on Biochemical Processes

The influence of this compound on broader biochemical processes is largely inferred from studies on analogous compounds. The investigation of 3-amino-2-(4'-halophenyl)propenes demonstrated a significant impact on cellular redox balance. nih.gov Treatment of human neuroblastoma SH-SY5Y cells with these compounds led to a notable increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) levels, indicating the induction of oxidative stress. nih.gov This suggests that the compound's interference with dopamine metabolism can trigger a cascade of biochemical events leading to cellular stress.

Structure-Activity Relationship (SAR) in Biological Systems

Specific structure-activity relationship (SAR) studies focusing on this compound and its close analogs are not well-documented. However, broader SAR studies on related chemical series offer valuable insights. For instance, in the 3-amino-2-phenyl-propene series, the nature of the halogen substituent at the 4'-position of the phenyl ring was found to directly correlate with the potency of VMAT inhibition, with inhibitory strength increasing with the hydrophobicity of the halogen (from fluorine to iodine). nih.gov This highlights the importance of the substitution on the phenyl ring for biological activity.

Furthermore, studies on other classes of non-peptidyl antagonists have also emphasized the role of substitutions on the phenyl group in modulating biological activity at various targets. nih.gov A comprehensive SAR study for the 3-amino-2-phenylpropan-1-ol (B41363) series would be necessary to delineate the specific contributions of the amino, hydroxyl, and 4-chlorophenyl groups to its biological profile.

Impact of Chirality on Biological Activity

The spatial arrangement of atoms in a chiral molecule dictates its ability to bind to stereospecific biological receptors, such as those found in enzymes and cell membranes. Although direct comparative studies on the enantiomers of 3-amino-2-(4-chlorophenyl)propan-1-ol (B1375540) are not extensively detailed in publicly available research, the principle of stereoselectivity is well-established for related propanolamine (B44665) derivatives. researchgate.netleffingwell.com

For instance, studies on other chiral propanolamines demonstrate that enantiomers can exhibit significant differences in their biological effects. nih.govnih.gov Research on a series of benzo[d]isothiazolyloxypropanolamine derivatives, which are also beta-adrenoceptor antagonists, revealed that the (S)-enantiomers possess greater antagonistic activity at both β1- and β3-adrenoceptors compared to their (R)-counterparts. nih.gov This highlights that the specific 'S' configuration is crucial for optimal interaction with these receptors. The (S)-enantiomers consistently showed a higher degree of antagonism, particularly at the cardiac β1-subtype. nih.gov

Table 1: Comparative Biological Activity of Chiral Benzo[d]isothiazolyloxypropanolamine Derivatives

| Enantiomer Configuration | Receptor Subtype | Biological Effect | Relative Potency |

|---|---|---|---|

| (S) | β1-adrenoceptor | Antagonism | Higher |

| (R) | β1-adrenoceptor | Antagonism | Lower |

| (S) | β3-adrenoceptor | Antagonism | Higher |

This table illustrates the general principle of stereospecificity in propanolamine compounds, as detailed in the study on benzo[d]isothiazolyloxypropanolamine derivatives. nih.gov

This enantiomeric differentiation is a cornerstone of pharmacology, as the biological environment is itself chiral, composed of L-amino acids and D-sugars. researchgate.net Therefore, the (S)-configuration of 3-amino-2-(4-chlorophenyl)propan-1-ol is expected to have a distinct and more potent biological profile than its (R)-enantiomer or the racemic mixture.

Role of Functional Groups (Amino, Hydroxyl, Chlorophenyl) in Molecular Recognition

The molecular recognition of this compound by its biological targets is a result of the combined contributions of its constituent functional groups: the primary amino group (-NH2), the primary hydroxyl group (-OH), and the 4-chlorophenyl group. Each group can participate in specific non-covalent interactions that stabilize the ligand-receptor complex.

The amino group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH3+). This allows it to form strong ionic bonds and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or hydrogen bond acceptors on a receptor. The presence of a free amino group has been shown to be beneficial for the biological activity in related compounds. mdpi.com

The hydroxyl group is a key hydrogen bond donor and acceptor. It can form crucial hydrogen bonding interactions with amino acid residues in a binding pocket, which is a common feature in the interaction of many drugs with their receptors. This ability to form hydrogen bonds contributes significantly to the binding affinity and specificity of the molecule.

The 4-chlorophenyl group provides a bulky, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions within a nonpolar pocket of a receptor. The chlorine atom, being an electron-withdrawing group, can also influence the electronic properties of the phenyl ring and potentially participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Table 2: Functional Group Contributions to Molecular Recognition

| Functional Group | Potential Interactions | Role in Binding |

|---|---|---|

| Amino (-NH2) | Ionic bonding, Hydrogen bonding | Acts as a hydrogen bond donor and can form salt bridges, contributing to affinity and specificity. |

| Hydroxyl (-OH) | Hydrogen bonding | Serves as both a hydrogen bond donor and acceptor, anchoring the molecule in the binding site. |

Potential as Biochemical Probes and Research Tools

This compound is often supplied for research purposes only, indicating its utility as a chemical tool in scientific investigation. hsppharma.com Its defined structure and stereochemistry make it a valuable building block in medicinal chemistry for the synthesis of more complex and potentially therapeutic molecules.

As a research tool, this compound can be used in structure-activity relationship (SAR) studies. nih.gov By systematically modifying its functional groups, chemists can probe the requirements for binding to a particular biological target. For example, replacing the chloro-substituent with other groups can elucidate the electronic and steric requirements of the receptor's hydrophobic pocket.

Furthermore, with appropriate labeling (e.g., with radioisotopes or fluorescent tags), derivatives of this compound could be developed into biochemical probes. Such probes would be instrumental in studying the distribution, density, and function of their target receptors in vitro and potentially in vivo. While specific examples of this compound being used as a probe are not prominent in the literature, the principle is widely applied to similar small molecules in pharmacological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.